

A Technical Guide to the Physicochemical Characteristics of Fmoc-L-Thr-OH

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fmoc-Thr-OH*

Cat. No.: *B15545682*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N- α -(9-Fluorenylmethoxycarbonyl)-L-threonine (Fmoc-L-Thr-OH) is an indispensable amino acid derivative utilized extensively in solid-phase peptide synthesis (SPPS). The Fmoc protecting group provides a crucial advantage in modern peptide chemistry due to its base-lability, allowing for an orthogonal strategy in constructing complex peptide chains.^[1] This guide provides an in-depth overview of the core physicochemical characteristics of Fmoc-L-Thr-OH, detailed experimental protocols for its analysis, and a visualization of its primary application workflow. A thorough understanding of these properties is paramount for ensuring the synthesis of high-purity, high-quality peptides for research, therapeutic, and diagnostic applications.^{[2][3]}

Physicochemical Properties

Fmoc-L-Thr-OH is typically a white to off-white crystalline powder.^[3] Its fundamental chemical and physical properties are summarized in the tables below, providing essential data for laboratory applications.

Table 1: General Physicochemical Data for Fmoc-L-Thr-OH

Property	Value	References
IUPAC Name	(2S,3R)-2-[(9H-fluoren-9-yl)methoxy]carbonylamino]-3-hydroxybutanoic acid	[3]
CAS Number	73731-37-0	[3][4]
Molecular Formula	C ₁₉ H ₁₉ NO ₅	[3][4]
Molecular Weight	341.36 g/mol	[3][4]
Appearance	White to off-white powder	[3][5]
Melting Point	~90-115 °C (decomposes)	[1][3][4][5]
Optical Rotation	[\alpha]D ₂₀ = -14 ± 2° (c=1 in DMF)	[5]
Storage Temperature	-20°C to -15°C	[1][4]

Table 2: Solubility of Fmoc-L-Thr-OH

Solvent	Solubility	References
Dimethylformamide (DMF)	Soluble	[1][3]
Dimethyl Sulfoxide (DMSO)	Soluble	[3][6]
Water	Insoluble/Less Soluble	[1]
Acetonitrile/Water	Soluble (for HPLC)	[2]

Spectroscopic and Chromatographic Data

The identity and purity of Fmoc-L-Thr-OH are confirmed through various analytical techniques. Below are the expected data from these analyses.

Table 3: Spectroscopic Data for Fmoc-L-Thr-OH

Technique	Expected Data	References
¹ H NMR (400 MHz, DMSO-d6)	$\delta \sim 12.7$ (br s, 1H, COOH), 7.89 (d, 2H, Fmoc), 7.72 (t, 2H, Fmoc), 7.61 (d, 1H, NH), 7.42 (t, 2H, Fmoc), 7.33 (t, 2H, Fmoc), 4.30-4.20 (m, 3H, Fmoc-CH, Fmoc-CH ₂), 4.10 (m, 1H, α -CH), 3.95 (m, 1H, β - CH), 1.15 (d, 3H, γ -CH ₃)	[2]
¹³ C NMR (100 MHz, DMSO-d6)	$\delta \sim 172.5$ (C=O, Carboxylic Acid), 156.5 (C=O, Fmoc Urethane), 143.8, 140.7 (Quaternary C, Fmoc), 127.6, 127.0, 125.3, 120.1 (Aromatic CH, Fmoc), 66.8 (β -CH), 65.6 (Fmoc-CH ₂), 58.9 (α -CH), 46.7 (Fmoc-CH), 20.2 (γ -CH ₃)	[2]
Mass Spectrometry (ESI)	[M+H] ⁺ : 342.13, [M-H] ⁻ : 340.12	[2]
FTIR (cm ⁻¹)	~3300-3500 (O-H, Alcohol, broad), ~3300 (N-H, Amine), ~3000-3100 (C-H, Aromatic), ~2850-2950 (C-H, Aliphatic), ~1700-1750 (C=O, Carboxylic Acid), ~1690 (C=O, Urethane)	[2]

Table 4: HPLC Purity Analysis Data for Fmoc-L-Thr-OH

Parameter	Value	References
Purity (RP-HPLC)	≥ 98.0%	[7]
Enantiomeric Purity (Chiral HPLC)	≥ 99.5%	[5][7]
Column	C18, 5 µm, 4.6 x 250 mm	[2]
Mobile Phase	Acetonitrile/Water with 0.1% TFA	[2]
Detection Wavelength	265 nm	[2]

Experimental Protocols

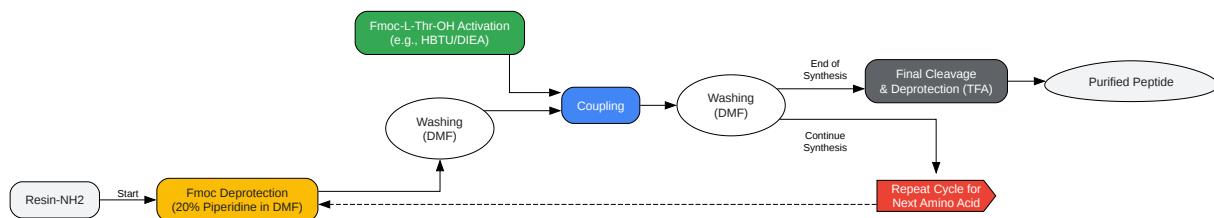
Detailed methodologies for the characterization and application of Fmoc-L-Thr-OH are provided below.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of Fmoc-L-Thr-OH in approximately 0.6 mL of a deuterated solvent, such as DMSO-d6.[2]
- Instrumentation: Utilize an NMR spectrometer with a frequency of 400 MHz or higher.[2]
- ^1H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.[2]
- ^{13}C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.

HPLC Protocol for Purity Assessment

- Sample Preparation: Prepare a stock solution of Fmoc-L-Thr-OH in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. Dilute this solution to a working concentration of about 0.1 mg/mL.[2]


- Instrumentation: Use an HPLC system equipped with a UV detector, a C18 reversed-phase column, and an autosampler.[2]
- Chromatographic Conditions:
 - Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).[2]
 - Mobile Phase B: Acetonitrile with 0.1% TFA.[2]
 - Gradient: A typical gradient is 10-90% Mobile Phase B over 20 minutes.[2]
 - Flow Rate: 1.0 mL/min.[2]
 - Column Temperature: 25 °C.[2]
 - Detection Wavelength: 265 nm.[2]
 - Injection Volume: 10 µL.[2]
- Data Analysis: Integrate the peak areas in the resulting chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.[2]

Mass Spectrometry Protocol

- Sample Preparation: Prepare a dilute solution of Fmoc-L-Thr-OH (approximately 10-100 µg/mL) in a solvent compatible with electrospray ionization (ESI), such as a 50:50 mixture of acetonitrile and water containing 0.1% formic acid for positive ion mode.[2]
- Instrumentation: Utilize an ESI mass spectrometer, which can be coupled with a liquid chromatography system (LC-MS).[2]
- MS Acquisition:
 - Ionization Mode: ESI, positive and/or negative.[2]
 - Scan Range: m/z 100 - 500.[2]
 - Capillary Voltage: Typically 3-4 kV.[2]

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-L-Thr-OH is as a building block in SPPS. The Fmoc group protects the α -amino group during the coupling reaction and is selectively removed under mild basic conditions to allow for the addition of the next amino acid in the sequence.[3]

[Click to download full resolution via product page](#)

Caption: Workflow of a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS) using Fmoc-L-Thr-OH.

Conclusion

This technical guide provides a comprehensive summary of the essential physicochemical properties of Fmoc-L-Thr-OH, along with detailed protocols for its characterization and a visualization of its application in SPPS. The quality and purity of Fmoc-amino acids are critical for the successful synthesis of peptides. Therefore, a thorough understanding and implementation of these analytical methods are crucial for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fmoc-Thr-OH | 73731-37-0 | FF37962 | Biosynth [biosynth.com]
- 5. chemimpex.com [chemimpex.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Fmoc-Thr-OH Novabiochem 73731-37-0 [sigmaaldrich.com]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Characteristics of Fmoc-L-Thr-OH]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15545682#physicochemical-characteristics-of-fmoc-l-thr-oh>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com